7-Chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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Description
Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Pyrimidines and their derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.
Synthesis Analysis
Pyrimidines can be synthesized in a variety of ways. For example, one method involves reacting chalcone with guanidine hydrochloride . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido .Molecular Structure Analysis
The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions . The structure of pyrimidines allows for a high degree of structural diversity, which is why they are broadly and economically useful as therapeutic agents .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, they can be trisubstituted by reacting with chalcone and guanidine hydrochloride . They can also undergo condensation reactions .Physical and Chemical Properties Analysis
Pyrimidines are colorless compounds that are much weaker bases than pyridine and are soluble in water . They have a high degree of structural diversity, which contributes to their broad range of biological and pharmacological activities .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazopyridines and pyrimidines, are known to have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their structural character .
Mode of Action
It can be inferred from related compounds that they might interact with their targets through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
Related compounds like pyrido[2,3-d]pyrimidines have been found to interact with various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Pharmacokinetics
In silico admet studies of related compounds have shown suitable pharmacokinetic properties .
Result of Action
Related compounds have shown significant cytotoxic activities against various cell lines .
Action Environment
The synthesis of related compounds often involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Properties
IUPAC Name |
7-chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3/c1-8-7-12(16)19-14(17-8)13(9(2)18-19)10-5-3-4-6-11(10)15/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRBNIHABKVLFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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